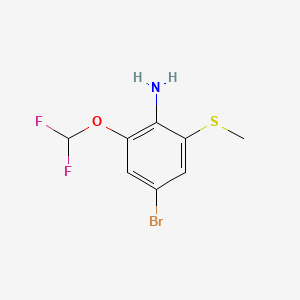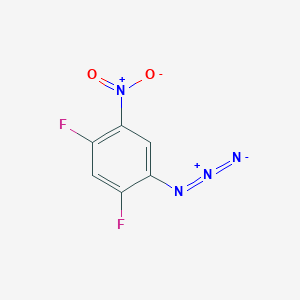
1-Azido-2,4-difluoro-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-2,4-difluoro-5-nitrobenzene is an organic compound characterized by the presence of azido, difluoro, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2,4-difluoro-5-nitrobenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method starts with 2,4-difluoronitrobenzene, which undergoes nucleophilic substitution with sodium azide to introduce the azido group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azido-2,4-difluoro-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Photochemical conditions to generate nitrenes.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2,4-difluoro-5-aminobenzene.
Oxidation: Formation of nitrene intermediates.
Applications De Recherche Scientifique
1-Azido-2,4-difluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of photoaffinity labels and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 1-Azido-2,4-difluoro-5-nitrobenzene primarily involves the reactivity of its functional groups:
Azido Group: Can form highly reactive nitrenes upon photolysis, which can then react with various substrates.
Nitro Group: Can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.
Difluoro Groups: Influence the electronic properties of the benzene ring, affecting the reactivity of the compound.
Comparaison Avec Des Composés Similaires
2-Azido-1-methylbenzimidazole: Another azido compound with applications in photoaffinity labeling.
2,4-Difluoronitrobenzene: A precursor in the synthesis of 1-Azido-2,4-difluoro-5-nitrobenzene.
2,4-Difluoro-5-nitrobenzenesulfonic acid: A related compound with different functional groups.
Propriétés
Formule moléculaire |
C6H2F2N4O2 |
|---|---|
Poids moléculaire |
200.10 g/mol |
Nom IUPAC |
1-azido-2,4-difluoro-5-nitrobenzene |
InChI |
InChI=1S/C6H2F2N4O2/c7-3-1-4(8)6(12(13)14)2-5(3)10-11-9/h1-2H |
Clé InChI |
VPCMZSDSFDSJTN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
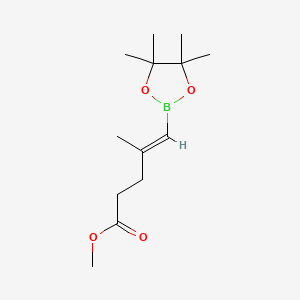

![tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13559505.png)
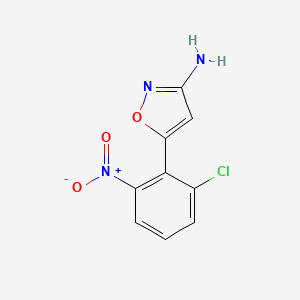
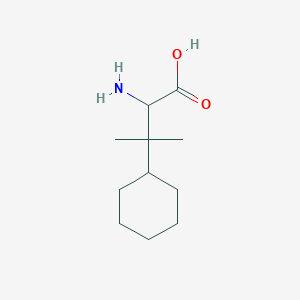
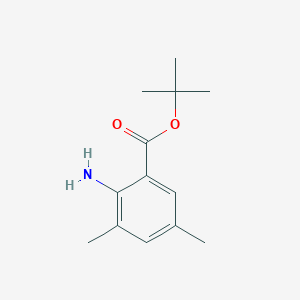

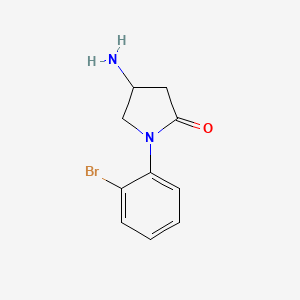
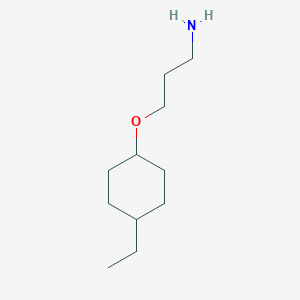

![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)
